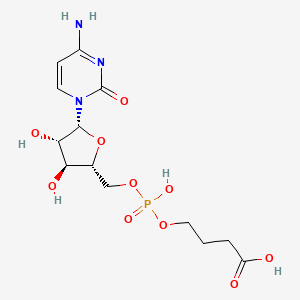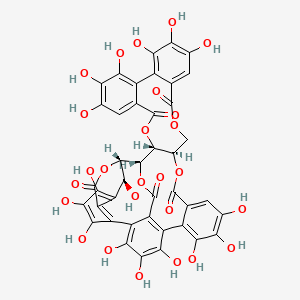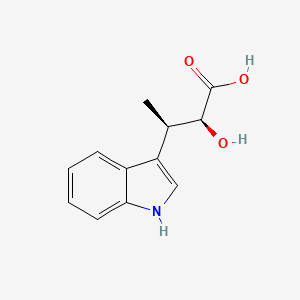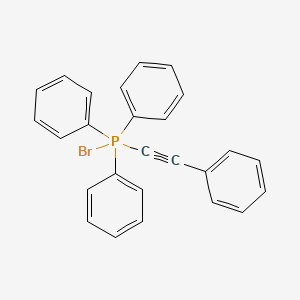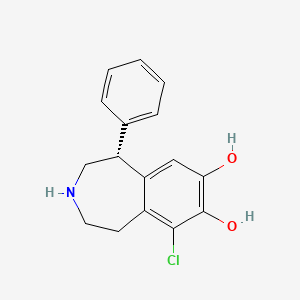![molecular formula C17H21NO3 B1254188 (4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B1254188.png)
(4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol is a metabolite of dihydrocodeine, a semi-synthetic opioid analgesic. It is formed through the metabolic process involving the enzyme cytochrome P450 3A4. This compound is structurally related to codeine and morphine, and it plays a role in the pharmacological effects of dihydrocodeine.
准备方法
Synthetic Routes and Reaction Conditions: (4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol is primarily synthesized through the metabolic pathway of dihydrocodeine. The enzyme cytochrome P450 3A4 catalyzes the formation of nordihydrocodeine from dihydrocodeine . The reaction conditions typically involve the presence of human liver microsomes and specific inhibitors to study the enzyme’s activity.
Industrial Production Methods: Industrial production of nordihydrocodeine is not common, as it is mainly a metabolite formed in vivo. the synthesis of dihydrocodeine, its precursor, involves the hydrogenation of codeine. This process is carried out under controlled conditions using hydrogen gas and a palladium catalyst.
化学反应分析
Types of Reactions: (4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more active metabolites.
Reduction: Reduction reactions can modify its structure and activity.
Substitution: Substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of nordihydrocodeine, which may have different pharmacological properties.
科学研究应用
(4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of opioids and their derivatives.
Biology: Research on nordihydrocodeine helps understand the enzyme activity involved in drug metabolism.
Medicine: It is studied for its potential analgesic effects and its role in pain management.
Industry: Although not widely used industrially, it provides insights into the synthesis and modification of opioid compounds.
作用机制
(4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol exerts its effects by interacting with opioid receptors, particularly the mu-opioid receptors. It is metabolized from dihydrocodeine, which is converted to dihydromorphine, a highly active metabolite with a high affinity for mu-opioid receptors . This interaction leads to analgesic effects and other pharmacological actions.
相似化合物的比较
Dihydrocodeine: The precursor of nordihydrocodeine, used as an analgesic.
Dihydromorphine: A highly active metabolite with strong analgesic properties.
Codeine: A natural opioid used for pain relief and cough suppression.
Morphine: A potent opioid analgesic derived from opium.
Comparison: (4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol is unique due to its formation through the metabolic pathway of dihydrocodeine. Unlike dihydromorphine, which has a higher affinity for opioid receptors, nordihydrocodeine has a lower affinity but still contributes to the overall pharmacological effects of dihydrocodeine . Its role in the metabolic pathway highlights its importance in understanding opioid metabolism and pharmacokinetics.
属性
分子式 |
C17H21NO3 |
|---|---|
分子量 |
287.35 g/mol |
IUPAC 名称 |
(4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C17H21NO3/c1-20-13-5-2-9-8-11-10-3-4-12(19)16-17(10,6-7-18-11)14(9)15(13)21-16/h2,5,10-12,16,18-19H,3-4,6-8H2,1H3/t10?,11-,12+,16?,17+/m1/s1 |
InChI 键 |
IKGNKASQBMZRJL-YGJOGQJWSA-N |
手性 SMILES |
COC1=C2C3=C(C[C@@H]4C5[C@]3(CCN4)C(O2)[C@H](CC5)O)C=C1 |
规范 SMILES |
COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(CC5)O)C=C1 |
同义词 |
nordihydrocodeine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromoimidazo[1,2-a]pyridine](/img/structure/B1254105.png)
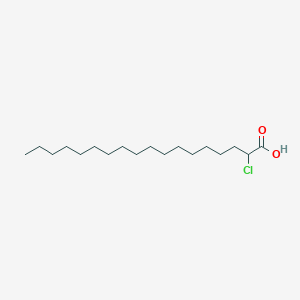
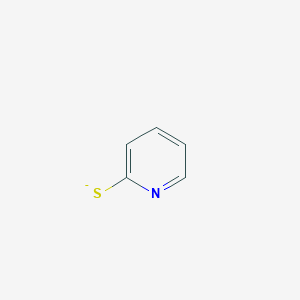
![1,3-Dimethyl-1h-pyrazolo[3,4-b]quinoline](/img/structure/B1254108.png)

![(3S)-6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-isobenzofuran-1-one](/img/structure/B1254114.png)
